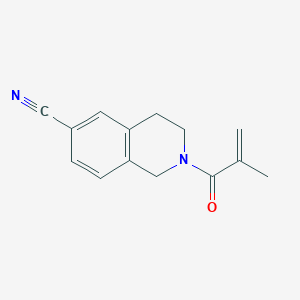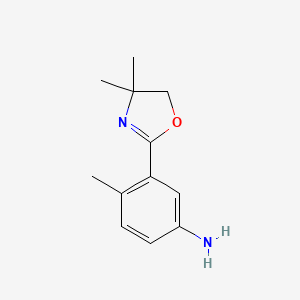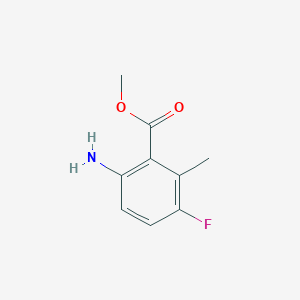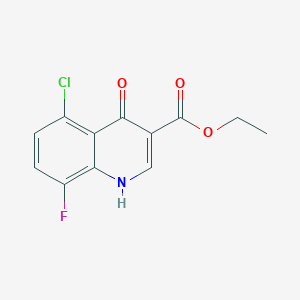
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H9ClFNO3. It belongs to the quinoline class of compounds and contains both fluorine and chlorine atoms. Quinolines are heterocyclic aromatic compounds widely studied for their diverse properties and applications .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. One common method involves the reaction of 5-chloro-8-fluoro-4-hydroxyquinoline with ethyl chloroformate, leading to the desired ester. The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol.
Industrial Production:: While specific industrial production methods may vary, large-scale synthesis often involves efficient and cost-effective processes. These may include continuous flow reactions, optimized catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Reactivity:: Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions:
Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline ring system can participate in redox reactions.
Acid-Base Reactions: The carboxylic acid group can react with bases or undergo ester hydrolysis.
- Oxidizing Agents (e.g., KMnO4): For oxidation reactions.
Ethyl Chloroformate: Used for esterification.
Base (e.g., Sodium Hydroxide): For hydrolysis or deprotonation.
Major Products:: The major products depend on the specific reaction conditions and reagents used. Derivatives with modified functional groups or substitution patterns can be obtained.
Scientific Research Applications
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate finds applications in various fields:
- Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its quinoline core and functional groups.
- Antimicrobial Properties: Investigations into its antibacterial and antifungal effects.
- Fluorescent Probes: Used in bioimaging studies.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action and relevant pathways.
Comparison with Similar Compounds
While Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is unique in its specific substitution pattern, it shares similarities with other quinoline derivatives. Notable analogs include 8-fluoroquinoline and 5-chloroquinoline.
Properties
Molecular Formula |
C12H9ClFNO3 |
|---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
ethyl 5-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
NUSPGVMBXOHHGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


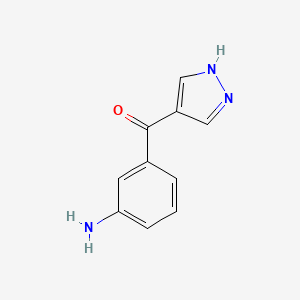
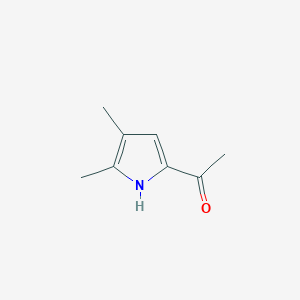
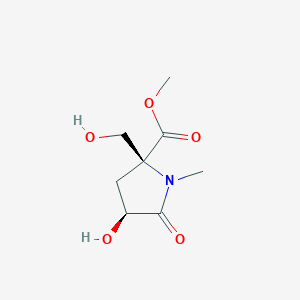

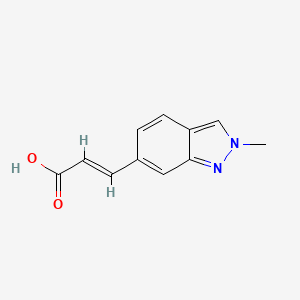

![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)
